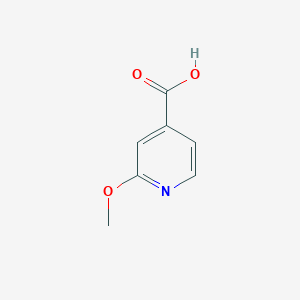

2-Methoxyisonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-6-4-5(7(9)10)2-3-8-6/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNDWFVORIGXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356139 | |

| Record name | 2-methoxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105596-63-2 | |

| Record name | 2-methoxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxyisonicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methoxyisonicotinic acid synthesis mechanism

An In-depth Technical Guide to the Synthesis of 2-Methoxyisonicotinic Acid

Authored by a Senior Application Scientist

Foreword: Deconstructing the Synthesis of a Key Pharmaceutical Intermediate

2-Methoxyisonicotinic acid is a pivotal building block in modern medicinal chemistry and drug development.[1] Its pyridine core, functionalized with both a carboxylic acid and a methoxy group, offers a versatile scaffold for creating complex, biologically active molecules.[1] Understanding the nuances of its synthesis is not merely an academic exercise; it is a critical requirement for process chemists and researchers aiming to optimize production, ensure purity, and unlock novel therapeutic agents.

This guide moves beyond a simple recitation of reaction steps. It is designed to provide a deep, mechanistic understanding of the core chemical principles governing the synthesis of 2-methoxyisonicotinic acid. We will explore the primary synthetic route via Nucleophilic Aromatic Substitution (SNAr), dissect the electronic factors that dictate its regioselectivity, and provide detailed, field-proven protocols. The causality behind each experimental choice—from solvent selection to temperature control—will be explained to equip you with the knowledge to not only replicate but also troubleshoot and adapt these methodologies.

Part 1: The Core Mechanism - Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The synthesis of 2-methoxyisonicotinic acid from a halogenated precursor is a classic example of Nucleophilic Aromatic Substitution (SNAr). The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is inherently activated towards attack by nucleophiles. This effect is most pronounced at the positions ortho (C2/C6) and para (C4) to the nitrogen.

The Principle of Regioselectivity: Why C2 and C4 are Favored

The regioselectivity of nucleophilic attack is fundamentally governed by the stability of the anionic intermediate, often called a Meisenheimer complex.[2][3][4] When a nucleophile (such as a methoxide ion, CH₃O⁻) attacks the pyridine ring at the C2 or C4 position, the resulting negative charge can be delocalized across the aromatic system and, crucially, onto the electronegative nitrogen atom.[2][3][5] This resonance stabilization is not possible when the attack occurs at the C3 (meta) position.[2][4] Consequently, the activation energy for attack at C2 and C4 is significantly lower, making these positions the preferred sites for substitution.[5]

The stability of this intermediate is the single most important factor determining whether a nucleophilic aromatic substitution is viable.[2][3]

Part 2: Primary Synthetic Pathway - Methoxylation of 2-Chloroisonicotinic Acid

The most direct and widely employed method for synthesizing 2-methoxyisonicotinic acid is the nucleophilic substitution of 2-chloroisonicotinic acid.[6] This precursor is commercially available and provides a reliable route to the desired product. The reaction involves the displacement of the chloride at the C2 position with a methoxide group.

Causality of Experimental Design

-

Choice of Nucleophile: Sodium methoxide (NaOMe) is the standard reagent. It provides a strong nucleophilic source of methoxide ions (CH₃O⁻). It is typically used in excess to drive the reaction to completion.

-

Solvent System: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often preferred. These solvents can effectively solvate the sodium cation while leaving the methoxide anion relatively "bare" and highly reactive. Methanol can also be used, often under pressure and at elevated temperatures, serving as both the solvent and the source of the methoxide in the presence of a base.

-

Temperature Control: SNAr reactions on pyridine rings can require significant thermal energy to overcome the activation barrier, especially with less reactive leaving groups than fluoride.[4] Temperatures can range from moderate (e.g., 40°C) to high (e.g., 100-150°C), depending on the specific substrate and solvent.[4][7] Monitoring the reaction is crucial to prevent side reactions or decomposition.

-

Work-up and Purification: The reaction is typically quenched with water. Acidification is then necessary to protonate the carboxylate group, causing the 2-methoxyisonicotinic acid product to precipitate out of the aqueous solution. The solid product can then be collected by filtration and purified by recrystallization to achieve high purity.

Visualizing the Synthesis Workflow

Part 3: Alternative Synthetic Strategies

While the direct methoxylation of 2-chloroisonicotinic acid is the most common route, other strategies exist and may be advantageous under specific circumstances, such as precursor availability or the need for different substitution patterns.

Dehalogenation of a Dihalo-Precursor

An alternative synthesis involves starting with a di-substituted precursor like 2-chloro-6-methoxyisonicotinic acid.[7][8] This method introduces the methoxy group first and then selectively removes the chlorine atom.

-

Step 1: Initial Methoxylation: This step would follow the SNAr principles outlined above.

-

Step 2: Reductive Dechlorination: The remaining chlorine atom is removed via catalytic hydrogenation. This is typically achieved using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas and a base (like triethylamine) to neutralize the HCl formed.[7]

This route can be highly efficient, with reported yields of up to 90% for the dehalogenation step.[7][8]

Hydrolysis of a Nitrile Precursor

Another viable pathway begins with 4-cyano-2-methoxypyridine.[7] The synthesis proceeds in two key stages:

-

Step 1: Methoxylation: A 2-chloro-4-cyanopyridine precursor undergoes SNAr with sodium methoxide to yield 4-cyano-2-methoxypyridine.

-

Step 2: Nitrile Hydrolysis: The cyano group (-CN) is then hydrolyzed to a carboxylic acid (-COOH). This is typically accomplished under strong acidic or basic conditions with heating.

This approach is useful if the cyano-substituted pyridine is a more readily available or cost-effective starting material.

Part 4: Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors including cost, scale, available equipment, and desired purity.

| Parameter | Route 1: Direct Methoxylation | Route 2: Dehalogenation | Route 3: Nitrile Hydrolysis |

| Starting Material | 2-Chloroisonicotinic Acid | 2,6-Dichloroisonicotinic Acid | 2-Chloro-4-cyanopyridine |

| Number of Steps | 1 | 2 | 2 |

| Key Reagents | NaOMe | NaOMe, H₂, Pd/C | NaOMe, Strong Acid/Base |

| Reported Yield | Good to Excellent | High (e.g., 90% for 2nd step)[7][8] | Variable |

| Advantages | Most direct, fewer steps. | High yielding, good purity. | Utilizes different starting materials. |

| Challenges | May require high temperatures/pressure. | Requires hydrogenation equipment. | Hydrolysis can require harsh conditions. |

Part 5: Detailed Experimental Protocol

The following protocol is a representative, self-validating procedure for the synthesis of 2-methoxyisonicotinic acid via the direct methoxylation route.

Synthesis of 2-Methoxyisonicotinic Acid from 2-Chloroisonicotinic Acid

-

Materials:

-

2-Chloroisonicotinic acid (1.0 eq)

-

Sodium methoxide (2.0 - 3.0 eq)

-

Methanol (Anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

-

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter paper

-

pH paper or meter

-

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add 2-chloroisonicotinic acid (1.0 eq) and anhydrous methanol (approx. 10-15 mL per gram of starting material). Begin stirring to create a suspension.

-

Rationale: Methanol acts as the solvent. While the starting material may not fully dissolve initially, it will as the reaction progresses.

-

-

Addition of Base: Carefully add sodium methoxide (2.0-3.0 eq) to the suspension in portions. An exothermic reaction may be observed.

-

Rationale: A stoichiometric excess of the nucleophile is used to ensure the reaction goes to completion. Portion-wise addition helps control the initial exotherm.

-

-

Heating and Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol). Maintain the reflux with vigorous stirring for 4-12 hours.

-

Rationale: The elevated temperature provides the necessary activation energy for the SNAr reaction. Refluxing prevents solvent loss.

-

-

Reaction Monitoring (Self-Validation): Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material spot/peak indicates completion.

-

Rationale: This step is critical to avoid unnecessarily long reaction times or incomplete conversion. It ensures the process is self-validating.

-

-

Cooling and Solvent Removal: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: Dissolve the resulting solid residue in deionized water. The solution will be basic due to the excess sodium methoxide.

-

Acidification and Precipitation: Cool the aqueous solution in an ice bath. Slowly add concentrated HCl dropwise while stirring. Monitor the pH, continuing to add acid until the pH is approximately 4-5. A white precipitate of 2-methoxyisonicotinic acid will form.

-

Rationale: Acidification protonates the carboxylate salt, which is soluble in water, to the neutral carboxylic acid, which is significantly less soluble and thus precipitates.

-

-

Isolation and Purification: Collect the white solid by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold deionized water to remove any inorganic salts.

-

Drying: Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and melting point analysis. The melting point should be sharp, around 198-200 °C.[8]

References

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]

-

Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (n.d.). National Institutes of Health (NIH). [Link]

-

Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (n.d.). ResearchGate. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). National Institutes of Health (NIH). [Link]

-

Why nucleophilic substitution in pyridine favours at position-2? (2016). Quora. [Link]

-

Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. (2015). PubMed. [Link]

-

Isonicotinic acid: Structure, synthesis, applications and biochemical significance. (n.d.). Procurement Resource. [Link]

-

Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (n.d.). MDPI. [Link]

-

Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (2019). ResearchGate. [Link]

-

2-Methoxyisonicotinic Acid. (n.d.). PubChem. [Link]

- 2-methyl-pyridine-4-carboxylic acid derivatives. (1958).

-

Synthesis of 2-Chloronicotinic Acid Derivatives. (2019). ResearchGate. [Link]

-

2-Methoxy-4-pyridinecarboxylic acid 2-Methoxyisonicotinic acid. (2024). ChemBK. [Link]

- Preparation method of 2-chloronicotinic acid. (n.d.).

-

Synthesis of 2-Chloronicotinic Acid Derivatives. (2017). Atlantis Press. [Link]

-

A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. (n.d.). PubMed. [Link]

- A kind of preparation method of 2-chloroisonicotinic acid. (n.d.).

- The preparation method of 2-chloronicotinic acid. (n.d.).

-

Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. (n.d.). PubMed Central. [Link]

-

Sustainable Biocatalytic Synthesis of Substituted Muconic Acids. (2024). The Royal Society of Chemistry. [Link]

-

Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). National Institutes of Health (NIH). [Link]

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). National Institutes of Health (NIH). [Link]

-

An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. (2017). PubMed Central. [Link]

-

Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2020). ResearchGate. [Link]

-

Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates. (n.d.). Semantic Scholar. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. quora.com [quora.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 2-Methoxy-4-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Methoxy-4-pyridinecarboxylic acid | 105596-63-2 [chemicalbook.com]

An In-depth Technical Guide to the Discovery and History of 2-Methoxyisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyisonicotinic acid, a substituted pyridine carboxylic acid, has emerged as a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery and historical development of this compound. While a definitive first synthesis in early chemical literature remains elusive, this guide traces the evolution of synthetic methodologies for closely related pyridine derivatives, providing a historical context for its eventual emergence as a significant chemical entity. We will explore the key synthetic strategies that have enabled its production, from classical approaches to more modern techniques, and touch upon its applications that have driven its importance in various fields of research and development.

Introduction: The Emergence of a Versatile Pyridine Derivative

2-Methoxyisonicotinic acid, also known as 2-methoxypyridine-4-carboxylic acid, belongs to the class of pyridine carboxylic acids, which are isomers sharing the molecular formula C₆H₅NO₂[1]. The isonicotinic acid backbone, with the carboxylic acid group at the 4-position, is a well-established pharmacophore, most famously represented by the antitubercular drug isoniazid[2]. The introduction of a methoxy group at the 2-position significantly alters the electronic and steric properties of the isonicotinic acid scaffold, offering new avenues for molecular design and interaction with biological targets.

While the exact date and discoverer of 2-methoxyisonicotinic acid are not prominently documented in readily available historical records, its journey is intrinsically linked to the broader exploration of substituted pyridine chemistry. Early investigations into pyridine derivatives were often driven by the quest for novel therapeutic agents and dyes. The systematic study of pyridine functionalization laid the groundwork for the eventual synthesis of a vast array of derivatives, including 2-methoxyisonicotinic acid.

Table 1: Physicochemical Properties of 2-Methoxyisonicotinic Acid

| Property | Value |

| CAS Number | 105596-63-2 |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 198-200 °C |

| Synonyms | 2-Methoxy-4-pyridinecarboxylic acid, 2-Methoxy-4-picolinic acid |

Historical Context: The Evolution of Pyridine Carboxylic Acid Synthesis

The synthesis of pyridine carboxylic acids has a rich history, with early methods often relying on the oxidation of alkylpyridines. For instance, the production of nicotinic acid (vitamin B3) from beta-picoline was a significant industrial process[3]. However, the introduction of substituents at specific positions on the pyridine ring, particularly alkoxy groups, required the development of more sophisticated synthetic strategies.

A key challenge in pyridine chemistry has been the control of regioselectivity during functionalization. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, but directing substituents to specific positions requires careful manipulation of activating and directing groups.

Early Approaches to Alkoxy-Substituted Pyridines

Early 20th-century research, such as the work by von Schickh, Binz, and Schulz in 1936 on the oxidation of substituted pyridine derivatives, highlights the foundational efforts in understanding the reactivity of the pyridine nucleus[2]. While this specific paper does not mention 2-methoxyisonicotinic acid, it exemplifies the systematic exploration of pyridine chemistry that was crucial for later advancements.

The introduction of an alkoxy group at the 2-position of a pyridine ring often involves the displacement of a leaving group, typically a halogen, by an alkoxide. Therefore, the synthesis of 2-halopyridine-4-carboxylic acids or their precursors was a critical prerequisite.

Key Synthetic Pathways to 2-Methoxyisonicotinic Acid

The synthesis of 2-methoxyisonicotinic acid has evolved, with modern methods offering improved yields and milder reaction conditions. The most common strategies involve the synthesis of a suitably substituted pyridine precursor followed by the introduction or modification of the carboxylic acid and methoxy groups.

From 2-Halopyridine Precursors

A prevalent and historically significant route to 2-alkoxypyridines involves the nucleophilic substitution of a 2-halopyridine with an alkoxide. This approach necessitates the synthesis of a 2-halo-4-substituted pyridine, such as 2-chloro-4-cyanopyridine or a 2-chloropyridine-4-carboxylic acid ester.

Experimental Protocol: Synthesis of 2-Chloro-4-cyanopyridine

This protocol is based on established methods for the chlorination of pyridine N-oxides.

-

N-Oxidation: 4-Cyanopyridine is oxidized to 4-cyanopyridine-N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid.

-

Chlorination: The resulting 4-cyanopyridine-N-oxide is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2-chloro-4-cyanopyridine[4]. The reaction typically requires heating.

-

Purification: The crude product is purified by crystallization or chromatography.

Diagram 1: General Synthetic Pathway from a 2-Halopyridine Precursor

Caption: A common synthetic route to 2-methoxyisonicotinic acid.

Once 2-chloro-4-cyanopyridine is obtained, the methoxy group can be introduced by reaction with sodium methoxide. The final step is the hydrolysis of the nitrile group to a carboxylic acid, which can be achieved under acidic or basic conditions[5][6][7].

Modern Synthetic Developments

More recent synthetic innovations have focused on improving efficiency, safety, and substrate scope. These include palladium-catalyzed cross-coupling reactions and novel cyclization strategies to construct the pyridine ring with the desired substituents already in place. While a specific "first synthesis" paper for 2-methoxyisonicotinic acid is not readily identifiable, its use as a reactant in a 2009 patent (WO2009040288A1) indicates its availability, likely through adaptations of established methods for synthesizing substituted pyridine carboxylic acids[5].

The Role of 2-Methoxyisonicotinic Acid in Drug Discovery and Materials Science

The utility of 2-methoxyisonicotinic acid as a building block stems from the unique properties conferred by the methoxy group. The electron-donating nature of the methoxy group at the 2-position influences the reactivity of the pyridine ring and the acidity of the carboxylic acid. This allows for fine-tuning of the physicochemical properties of molecules in which it is incorporated.

Its application as an intermediate in the synthesis of pharmaceuticals is a primary driver of its importance. The isonicotinic acid moiety is a known binder to various biological targets, and the 2-methoxy substituent can be used to modulate selectivity, potency, and pharmacokinetic properties.

In the realm of materials science, pyridine derivatives are utilized for their coordinating properties with metal ions, leading to the formation of metal-organic frameworks (MOFs) and other functional materials. The specific substitution pattern of 2-methoxyisonicotinic acid can influence the geometry and electronic properties of these materials.

Conclusion and Future Outlook

While the precise historical origins of 2-methoxyisonicotinic acid remain somewhat obscure in the published literature, its importance in contemporary chemical synthesis is undeniable. The development of synthetic routes to this and other substituted pyridine carboxylic acids is a testament to the ingenuity of organic chemists in navigating the complexities of heterocyclic chemistry. The journey from early, often harsh, synthetic methods to the more refined and versatile techniques available today has unlocked a vast chemical space for the creation of novel molecules with diverse applications. As the demand for sophisticated molecular building blocks continues to grow in drug discovery, agrochemicals, and materials science, the story of 2-methoxyisonicotinic acid serves as a compelling example of how fundamental synthetic chemistry underpins innovation across the scientific disciplines. Future research will likely focus on even more efficient and sustainable methods for its synthesis and the continued exploration of its potential in creating next-generation functional molecules.

References

- EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters - Google P

- US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google P

-

Lesher, G. Y., & Opalka, C. J. (1980). Synthesis and antihypertensive activity of 5-amino-2-pyridinecarboxylic acid derivatives. Journal of Medicinal Chemistry, 23(12), 1405–1410. (URL: [Link])

- CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google P

-

Wang, X., Jin, Z., & Wu, J. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(10), 641–648. (URL: [Link])

- US5047542A - Process for preparing pyridine carboxylic acid esters - Google P

- Process for the preparation of pyridine-2,3-dicarboxylic acid esters - Google P

-

Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing). (URL: [Link])

- The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and. (URL: not available)

-

A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction - UCLA – Chemistry and Biochemistry. (URL: [Link])

-

Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. The Journal of Organic Chemistry, 32(3), 826–828. (URL: [Link])

-

Synthesis of 2-Cyanopyrimidines - MDPI. (URL: [Link])

-

Pyridinecarboxylic acid - Wikipedia. (URL: [Link])

- US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google P

- US2515593A - Production of pyridine-carboxylic acids - Google P

-

von Schickh, O., Binz, A., & Schulz, A. (1936). Über die Oxydation von 2- und 6-substituierten Pyridin-Derivaten. Berichte der deutschen chemischen Gesellschaft (A and B Series), 69(12), 2593-2604. (URL: [Link])

- Chemie elektronenreicher Diboran-Kationen mit Pyridin-Substituenten: INAUGURALDISSERT

-

Process for the production of pyridine carboxylic acids - Patent US-3748336-A - PubChem. (URL: [Link])

-

Pyridine Side-Chain Carboxylic Acids - ResearchGate. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. elifesciences.org [elifesciences.org]

- 3. US2515593A - Production of pyridine-carboxylic acids - Google Patents [patents.google.com]

- 4. Preparation of 2-Chloro-4-cyanopyridine_Chemicalbook [chemicalbook.com]

- 5. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 6. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methoxyisonicotinic Acid: Properties, Synthesis, and Applications

Abstract

2-Methoxyisonicotinic acid is a substituted pyridinecarboxylic acid that serves as a crucial building block in modern organic synthesis. Its unique electronic and structural features, imparted by the methoxy and carboxylic acid groups on the isonicotinic acid scaffold, make it a valuable intermediate in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, structure, a validated synthesis protocol, key chemical reactions, and its applications as a precursor to complex target molecules.

Introduction: The Significance of Substituted Pyridines

The pyridine ring is a fundamental heterocycle in numerous biologically active compounds and functional materials. Modification of the pyridine scaffold with functional groups allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability. 2-Methoxyisonicotinic acid (IUPAC Name: 2-methoxypyridine-4-carboxylic acid) belongs to this important class of compounds. The strategic placement of an electron-donating methoxy group at the 2-position and a versatile carboxylic acid handle at the 4-position creates a molecule with distinct reactivity and utility, particularly as a fragment in drug design and a precursor in multi-step synthesis.

Molecular Structure and Physicochemical Properties

The structure of 2-Methoxyisonicotinic acid is defined by a pyridine ring functionalized with a methoxy group ortho to the nitrogen and a carboxylic acid group para to the nitrogen. This arrangement influences the molecule's electronic distribution and steric profile.

Key Physicochemical Data

A summary of the core chemical and physical properties of 2-Methoxyisonicotinic acid is presented below.[1][2]

| Property | Value | Source |

| IUPAC Name | 2-methoxypyridine-4-carboxylic acid | PubChem[1] |

| Synonyms | 2-Methoxy-4-pyridinecarboxylic acid | Sigma-Aldrich[2] |

| CAS Number | 105596-63-2 | Sigma-Aldrich[2] |

| Molecular Formula | C₇H₇NO₃ | PubChem[1] |

| Molecular Weight | 153.14 g/mol | PubChem[1] |

| Appearance | White to off-white powder | Sigma-Aldrich[2] |

| Melting Point | 198-200 °C | Sigma-Aldrich[2] |

| InChI Key | DPNDWFVORIGXQO-UHFFFAOYSA-N | Sigma-Aldrich[2] |

Spectroscopic Profile (Theoretical)

While specific spectra depend on experimental conditions, the expected spectroscopic characteristics are as follows:

-

¹H NMR: The proton NMR spectrum would be expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. A singlet with an integration of 3H would be observed in the upfield region (typically ~3.9-4.1 ppm) for the methoxy group protons. The carboxylic acid proton would appear as a broad singlet significantly downfield.

-

¹³C NMR: The carbon NMR spectrum would display seven unique carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (~165-170 ppm). The carbons of the pyridine ring would appear in the aromatic region, with the carbon attached to the methoxy group showing the most significant upfield shift due to the electron-donating effect. The methoxy carbon would be observed around 55-60 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a very broad absorption band from approximately 2500 to 3300 cm⁻¹ for the O-H stretch of the carboxylic acid. A sharp, strong peak for the carbonyl (C=O) stretch would be present around 1700-1730 cm⁻¹. C-O stretching bands for the methoxy group and the carboxylic acid would appear in the 1200-1300 cm⁻¹ region.

Synthesis and Manufacturing

2-Methoxyisonicotinic acid is typically synthesized from readily available chloropyridine precursors. The most common and industrially viable route involves the nucleophilic aromatic substitution of a chlorine atom with a methoxy group. 2-Chloroisonicotinic acid or its ester derivative is an ideal starting material.

Representative Synthesis Workflow

The following workflow illustrates the conversion of 2-chloroisonicotinic acid to the target molecule. The initial esterification step is crucial as it protects the carboxylic acid from unwanted side reactions and improves the solubility of the intermediate in organic solvents.

Caption: Synthesis workflow for 2-Methoxyisonicotinic acid.

Detailed Experimental Protocol

This protocol describes a reliable method for the laboratory-scale synthesis of 2-Methoxyisonicotinic acid.

Step 1: Esterification of 2-Chloroisonicotinic Acid

-

Suspend 2-chloroisonicotinic acid (1.0 eq) in methanol (10-15 mL per gram of starting material).

-

Carefully add concentrated sulfuric acid (0.1 eq) to the suspension while stirring.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Causality: The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by methanol.

-

After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-chloroisonicotinate, which can often be used in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution

-

Dissolve the crude methyl 2-chloroisonicotinate (1.0 eq) in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol (25-30 wt%, 1.5-2.0 eq) dropwise to the solution at room temperature. Causality: Sodium methoxide is a strong nucleophile and base. The methoxide ion attacks the electron-deficient carbon at the 2-position of the pyridine ring, displacing the chloride leaving group.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).

-

Remove the solvent under reduced pressure to obtain crude methyl 2-methoxyisonicotinate.

Step 3: Saponification (Hydrolysis)

-

To the crude methyl 2-methoxyisonicotinate, add a 2M aqueous solution of sodium hydroxide (2.0-3.0 eq).

-

Heat the mixture to 60-80 °C and stir for 1-2 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the solution in an ice bath and carefully acidify with concentrated HCl to a pH of approximately 3-4. Self-Validation: The product is least soluble at its isoelectric point. Successful synthesis is validated by the precipitation of a solid upon acidification.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 2-Methoxyisonicotinic acid. Recrystallization from an ethanol/water mixture can be performed for higher purity.

Chemical Reactivity and Applications

2-Methoxyisonicotinic acid is a bifunctional molecule, with reactivity centered on its carboxylic acid group and the pyridine ring.

-

Carboxylic Acid Reactions: The -COOH group can be readily converted into a variety of other functional groups, including esters, amides, and acid chlorides. This is the most common way it is incorporated into larger molecules. For example, coupling with amines using standard peptide coupling reagents (e.g., HATU, EDC) is a cornerstone of its use in medicinal chemistry.

-

Pyridine Ring Reactivity: The pyridine ring can undergo electrophilic substitution, although it is generally deactivated by the nitrogen atom. The methoxy group, being electron-donating, can influence the regioselectivity of such reactions.

Its primary application is as a versatile building block for the synthesis of complex organic molecules, particularly in drug discovery.

Caption: Role as a versatile chemical intermediate.

Safety and Handling

2-Methoxyisonicotinic acid is classified as an eye irritant.[1][2] Standard laboratory safety precautions should be observed when handling this compound.

-

GHS Hazard Statement: H319: Causes serious eye irritation.[1]

-

Precautionary Measures: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Personal Protective Equipment (PPE): Safety glasses or goggles, chemical-resistant gloves, and a lab coat are mandatory.

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

Conclusion

2-Methoxyisonicotinic acid is a high-value chemical intermediate with a well-defined property profile and established synthetic routes. Its utility is primarily driven by its role as a modifiable scaffold in the rational design of new pharmaceuticals and functional materials. The protocols and data presented in this guide offer a robust foundation for researchers and scientists working with this versatile compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 819942, 2-Methoxyisonicotinic Acid. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 708093, 2-Methoxynicotinic acid. Retrieved from [Link].

-

Chemcasts (2024). 2-Methoxynicotinic acid (CAS 16498-81-0) Properties. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 58418037, 2-Cyclopentyl-6-methoxyisonicotinic acid. Retrieved from [Link].

-

Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 International Conference on Energy, Material and Chemical Engineering. Atlantis Press. Retrieved from [Link].

-

PrepChem.com (2024). Synthesis of 2-chloronicotinic acid. Retrieved from [Link].

-

ResearchGate (2017). PDF: Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link].

-

St John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link].

-

University of Calgary (2024). Spectra Problem #7 Solution. Retrieved from [Link].

- Google Patents (2014). CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid.

-

ChemComplete (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link].

-

Chemistry Steps (2024). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link].

- Google Patents (2008). CN101117332B - The preparation method of 2-chloronicotinic acid.

-

Appretech Scientific Limited (2024). 2-Methoxyisonicotinic Acid Product Information. Retrieved from [Link].

-

MDPI (2015). Molecules, Volume 20, Issue 7. Retrieved from [Link].

Sources

Spectroscopic Signature of 2-Methoxyisonicotinic Acid: A Technical Guide

Molecular Structure and Spectroscopic Overview

2-Methoxyisonicotinic acid (IUPAC Name: 2-methoxypridine-4-carboxylic acid) is a pyridine derivative with the molecular formula C₇H₇NO₃ and a monoisotopic mass of approximately 153.04 Da.[1][2] Its structure, featuring a carboxylic acid, a methoxy group, and an aromatic pyridine ring, gives rise to a distinct and predictable spectroscopic fingerprint. Understanding this signature is paramount for confirming its synthesis and assessing its integrity before use in further applications.

The analytical workflow for the structural elucidation of 2-methoxyisonicotinic acid relies on a triad of spectroscopic techniques, each providing unique and complementary information.

Caption: Workflow for the spectroscopic analysis of 2-methoxyisonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. For 2-methoxyisonicotinic acid, both ¹H and ¹³C NMR are essential. The expected chemical shifts are predicted based on the electronic environment of each nucleus, influenced by the electronegativity of adjacent atoms and resonance effects within the pyridine ring.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show four distinct signals corresponding to the three aromatic protons and the methoxy group protons. The acidic proton of the carboxylic acid may be observable as a very broad singlet, highly dependent on the solvent and concentration.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~12.0 - 13.0 | Broad Singlet | 1H | -COOH | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. |

| 2 | ~8.3 - 8.5 | Doublet | 1H | H-6 | This proton is ortho to the ring nitrogen, resulting in significant deshielding. |

| 3 | ~7.4 - 7.6 | Singlet (or narrow doublet) | 1H | H-3 | This proton is adjacent to the electron-donating methoxy group. |

| 4 | ~7.2 - 7.4 | Doublet of Doublets | 1H | H-5 | This proton is coupled to both H-6 and H-3 (small coupling). |

| 5 | ~3.9 - 4.1 | Singlet | 3H | -OCH₃ | Protons on the methoxy group are deshielded by the attached oxygen. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to display seven unique signals, one for each carbon atom in the molecule. The chemical shifts are highly indicative of the carbon's hybridization and local electronic environment.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~165 - 170 | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded.[3] |

| 2 | ~163 - 166 | C-2 | The carbon bearing the electronegative methoxy group is highly deshielded. |

| 3 | ~150 - 153 | C-6 | The carbon ortho to the nitrogen is deshielded due to nitrogen's electronegativity. |

| 4 | ~145 - 148 | C-4 | The carbon attached to the electron-withdrawing carboxylic acid group. |

| 5 | ~115 - 118 | C-5 | Aromatic carbon influenced by the positions of the nitrogen and carboxyl group. |

| 6 | ~108 - 112 | C-3 | The carbon adjacent to the methoxy group, showing an upfield shift due to its electron-donating effect. |

| 7 | ~53 - 56 | -OCH₃ | The sp³ hybridized carbon of the methoxy group. |

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-methoxyisonicotinic acid in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Perform a standard one-pulse experiment.

-

Acquire data over a spectral width of 0-16 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Perform a proton-decoupled experiment (e.g., zgpg30).

-

Acquire data over a spectral width of 0-220 ppm.

-

A higher number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The spectrum of 2-methoxyisonicotinic acid will be dominated by absorptions from the carboxylic acid, the aromatic ring, and the C-O bonds of the ether and acid.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 2500-3300 | Broad, Strong | O-H Stretch | Carboxylic Acid O-H[4] |

| ~3000-3100 | Medium | C-H Stretch | Aromatic C-H |

| ~2850-2960 | Medium-Weak | C-H Stretch | Methoxy (-OCH₃) C-H |

| ~1700-1730 | Strong, Sharp | C=O Stretch | Carboxylic Acid C=O[4] |

| ~1580-1610 | Medium | C=C & C=N Stretch | Pyridine Ring Stretch |

| ~1400-1480 | Medium | C=C & C=N Stretch | Pyridine Ring Stretch |

| ~1250-1300 | Strong | C-O Stretch | Carboxylic Acid C-O |

| ~1020-1080 | Strong | C-O Stretch | Aryl-Alkyl Ether C-O |

Causality in IR Analysis: The most characteristic feature is the extremely broad O-H stretch from the carboxylic acid, which often overlaps with the C-H stretching region. This broadness is a direct result of strong intermolecular hydrogen bonding between the acid dimers. The sharp, intense carbonyl (C=O) peak around 1710 cm⁻¹ confirms the presence of the carboxylic acid, while the strong C-O stretches confirm the ether and acid functionalities.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the crystalline powder directly onto the ATR crystal.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum of percent transmittance versus wavenumber can be used to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. Using a high-resolution mass spectrometer (HRMS), the exact mass can be determined with high precision, allowing for unambiguous formula confirmation.

Expected Data (HRMS):

-

Molecular Formula: C₇H₇NO₃

-

Exact Mass: 153.04259 Da[1]

-

Observed Ion ([M+H]⁺): 154.04987 Da (in positive ion mode)

-

Observed Ion ([M-H]⁻): 152.03531 Da (in negative ion mode)

Fragmentation Analysis

Electron Impact (EI) or Collision-Induced Dissociation (CID) will cause the molecular ion to fragment in a predictable manner. The stability of the pyridine ring means that fragmentation will likely involve the substituents.

Sources

A Technical Guide to 2-Methoxyisonicotinic Acid: Synthesis, Analysis, and Application

This guide provides an in-depth technical overview of 2-Methoxyisonicotinic Acid, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to explain the causal relationships behind its synthesis, reactivity, and analytical characterization. Every protocol and claim is grounded in established chemical principles and supported by authoritative references.

Core Compound Identity and Properties

2-Methoxyisonicotinic acid is a substituted pyridine derivative characterized by a carboxylic acid group at the 4-position and a methoxy group at the 2-position. This specific arrangement of functional groups dictates its unique chemical reactivity and utility as a synthetic intermediate.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 105596-63-2 | [1] |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| IUPAC Name | 2-methoxypyridine-4-carboxylic acid | [1] |

| Appearance | Off-white crystalline powder | |

| Melting Point | 197-200 °C | |

| Synonyms | 2-Methoxy-4-pyridinecarboxylic acid, 2-Methoxypyridine-4-carboxylic acid | [1] |

Safety and Handling: 2-Methoxyisonicotinic acid is classified as an irritant that causes serious eye irritation.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Electronic Structure and Chemical Reactivity

The synthetic utility of 2-methoxyisonicotinic acid is a direct consequence of the electronic interplay between the pyridine ring and its substituents. Understanding these effects is crucial for predicting reactivity and designing synthetic routes.

-

Pyridine Ring: The nitrogen atom is highly electronegative, exerting an electron-withdrawing effect on the ring. This makes the carbon atoms at the 2, 4, and 6 positions electron-deficient and thus susceptible to nucleophilic attack.

-

Methoxy Group (-OCH₃) at C2: The oxygen's lone pairs participate in resonance with the pyridine ring, acting as a strong electron-donating group. This effect partially counteracts the ring's electron deficiency, particularly at the ortho and para positions relative to the methoxy group. This donation of electron density makes the C2 position a prime target for electrophilic attack and, more importantly, facilitates the displacement of a leaving group (like a halide) from this position during synthesis via nucleophilic aromatic substitution (SNAr).

-

Carboxylic Acid Group (-COOH) at C4: This group is electron-withdrawing, further increasing the electrophilicity of the C4 position. Its primary role is as a synthetic handle for forming amide or ester bonds.

This electronic push-pull system makes the molecule a versatile bifunctional reagent. The carboxylic acid provides a site for coupling reactions, while the methoxy group modulates the ring's reactivity and can be a key pharmacophoric element in the final target molecule.

Application in Pharmaceutical Synthesis: A Key Building Block for Kinase Inhibitors

Pyridine-based scaffolds are ubiquitous in drug discovery due to their ability to form key hydrogen bonds and engage with biological targets. 2-Methoxyisonicotinic acid and its derivatives are particularly valuable as intermediates in the synthesis of complex pharmaceuticals, most notably multi-kinase inhibitors used in oncology.

A prominent example is the structure of Sorafenib , a drug used to treat kidney and liver cancer. A crucial intermediate in many reported syntheses of Sorafenib is 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide.[2][3][4] This intermediate features the same core pyridine-2-carboxamide structure, highlighting the industrial relevance of this scaffold. 2-Methoxyisonicotinic acid serves as a direct precursor or a close analog for constructing the pyridine core of such targeted therapies. Its functional groups allow for the sequential attachment of the side chains necessary for biological activity.

Recommended Synthesis Protocol

The most logical and field-proven approach for synthesizing 2-methoxyisonicotinic acid is a multi-step process starting from the more readily available 2-chloroisonicotinic acid. The carboxylic acid group is first protected as a methyl ester to prevent unwanted side reactions. This is followed by a nucleophilic aromatic substitution (SNAr) to replace the chlorine with a methoxy group, and finally, saponification to hydrolyze the ester and yield the target acid.

Caption: Synthetic workflow for 2-Methoxyisonicotinic acid.

Step 1: Esterification of 2-Chloroisonicotinic Acid

-

Causality: The carboxylic acid is acidic and can interfere with the basic conditions of the subsequent methoxylation step. Converting it to a methyl ester protects it from deprotonation and potential side reactions. Thionyl chloride or a catalytic amount of strong acid in methanol are standard, efficient methods for this transformation.

-

Protocol:

-

Suspend 2-chloroisonicotinic acid (1.0 eq) in anhydrous methanol (10 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise, keeping the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-chloroisonicotinate, which can often be used in the next step without further purification.

-

Step 2: Nucleophilic Aromatic Substitution with Sodium Methoxide

-

Causality: The electron-withdrawing nature of the pyridine nitrogen and the carboxylic ester makes the C2 position highly electrophilic, facilitating an SNAr reaction. Sodium methoxide is a potent nucleophile that readily displaces the chloride ion. The reaction is typically run in methanol as the solvent at reflux to provide sufficient thermal energy to overcome the activation barrier.

-

Protocol:

-

Dissolve methyl 2-chloroisonicotinate (1.0 eq) in anhydrous methanol (10 volumes).

-

Add a solution of sodium methoxide in methanol (e.g., 25 wt%, 1.5 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.[5]

-

Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride or by carefully adding glacial acetic acid.

-

Remove the methanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude methyl 2-methoxyisonicotinate.

-

Step 3: Saponification to 2-Methoxyisonicotinic Acid

-

Causality: Saponification is a standard ester hydrolysis method using a strong base, like sodium hydroxide, to cleave the ester bond and form the sodium salt of the carboxylic acid. Subsequent acidification protonates the carboxylate salt, precipitating the desired free acid.

-

Protocol:

-

Dissolve the crude methyl 2-methoxyisonicotinate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Add an aqueous solution of sodium hydroxide (2.0 eq, e.g., 2 M) and stir the mixture at room temperature for 2-4 hours, or until hydrolysis is complete by TLC/LC-MS.

-

Remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution to 0 °C and slowly add aqueous HCl (e.g., 2 M) with vigorous stirring to adjust the pH to ~4-5.

-

A precipitate of 2-methoxyisonicotinic acid will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Analytical Methodology: Quality Control by RP-HPLC

A robust analytical method is essential to confirm the purity of 2-methoxyisonicotinic acid and to track reaction progress. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for this type of polar, aromatic compound.

Sources

- 1. 2-Methoxyisonicotinic Acid | C7H7NO3 | CID 819942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]

- 3. CN105085388A - Synthesis method for sorafenib intermediate - Google Patents [patents.google.com]

- 4. EP2195286A2 - Process for the preparation of a raf kinase inhibitor and intermediates for use in the process - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

A Theoretical Deep Dive into 2-Methoxyisonicotinic Acid: A Computational Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyisonicotinic acid, a substituted pyridine carboxylic acid, represents a scaffold of significant interest in medicinal chemistry. Its structural features suggest potential for diverse biological activities, making it a compelling candidate for rational drug design. This technical guide provides a comprehensive theoretical framework for understanding the molecular properties of 2-Methoxyisonicotinic acid from a computational perspective. By leveraging established quantum chemical methods, we will explore its structural, spectroscopic, and electronic characteristics. This guide will serve as a valuable resource for researchers, offering insights into the molecule's reactivity, potential for intermolecular interactions, and its promise as a pharmacophore in the development of novel therapeutics. While direct experimental and extensive theoretical studies on this specific molecule are limited, this guide synthesizes information from closely related analogs and established computational methodologies to provide a robust predictive analysis.

Introduction: The Rationale for a Theoretical Investigation

Isonicotinic acid and its derivatives are well-established pharmacophores present in numerous clinically approved drugs. The introduction of a methoxy group at the 2-position of the isonicotinic acid backbone can significantly influence its electronic distribution, lipophilicity, and hydrogen bonding capabilities, thereby modulating its pharmacokinetic and pharmacodynamic profiles. Theoretical and computational chemistry offer powerful tools to elucidate these properties at a molecular level, providing a cost-effective and efficient means to predict the behavior of a molecule before embarking on extensive experimental synthesis and testing.[1]

This guide will systematically explore the theoretical underpinnings of 2-Methoxyisonicotinic acid's properties through the lens of Density Functional Theory (DFT), a workhorse of modern computational chemistry.[2] We will delve into its optimized molecular geometry, vibrational signatures, electronic landscape, and potential for non-covalent interactions, all of which are critical determinants of its biological activity.

Molecular Structure and Conformational Analysis

The foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a computational process that seeks the minimum energy conformation of the molecule. For 2-Methoxyisonicotinic acid, a key structural feature is the relative orientation of the carboxylic acid group and the methoxy group with respect to the pyridine ring.

Computational Methodology for Geometry Optimization

A robust and widely used method for geometry optimization of organic molecules is DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[3] This level of theory provides a good balance between computational cost and accuracy for predicting geometric parameters.

Experimental Protocol: Geometry Optimization

-

Input Structure: A 3D model of 2-Methoxyisonicotinic acid is constructed using molecular modeling software.

-

Computational Method: Density Functional Theory (DFT) is selected.

-

Functional: The B3LYP hybrid functional is chosen.

-

Basis Set: The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron distribution.

-

Calculation Type: Geometry optimization is performed to find the lowest energy conformation.

-

Output Analysis: The optimized bond lengths, bond angles, and dihedral angles are analyzed.

Predicted Structural Parameters

Based on studies of analogous molecules, the optimized structure of 2-Methoxyisonicotinic acid is expected to be largely planar, with the carboxylic acid and methoxy groups lying in or close to the plane of the pyridine ring. The presence of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group will likely induce subtle changes in the bond lengths of the pyridine ring compared to unsubstituted pyridine.

Table 1: Predicted Key Bond Lengths and Angles for 2-Methoxyisonicotinic Acid (Exemplary Data)

| Parameter | Predicted Value |

| C=O bond length | ~1.21 Å |

| C-O (acid) bond length | ~1.35 Å |

| O-H (acid) bond length | ~0.97 Å |

| C-O (methoxy) bond length | ~1.36 Å |

| C-N-C (pyridine) angle | ~117° |

| O-C=O (acid) angle | ~124° |

Note: These are representative values based on DFT calculations of similar structures. Actual calculated values may vary slightly.

Caption: Optimized molecular structure of 2-Methoxyisonicotinic acid.

Vibrational Spectroscopy: A Fingerprint of the Molecule

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a unique "fingerprint" of a molecule based on its vibrational modes. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra and provide insights into the bonding and structure of the molecule.[4]

Computational Methodology for Vibrational Analysis

The same DFT/B3LYP/6-311++G(d,p) level of theory used for geometry optimization is also well-suited for calculating vibrational frequencies. It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other effects. Therefore, a scaling factor is typically applied to the calculated frequencies to improve agreement with experimental data.[5]

Experimental Protocol: Vibrational Frequency Calculation

-

Optimized Geometry: The optimized geometry from the previous step is used as the input.

-

Computational Method: DFT/B3LYP/6-311++G(d,p) is employed.

-

Calculation Type: A frequency calculation is performed.

-

Output Analysis: The calculated vibrational frequencies, IR intensities, and Raman activities are analyzed. A scaling factor (e.g., ~0.96) is applied to the frequencies.

-

Spectral Simulation: The calculated frequencies and intensities are used to generate theoretical IR and Raman spectra.

Key Vibrational Modes

The vibrational spectrum of 2-Methoxyisonicotinic acid can be divided into several characteristic regions:

-

O-H Stretching: A broad band in the high-frequency region of the IR spectrum (around 3000 cm⁻¹) is characteristic of the carboxylic acid O-H stretch, often broadened due to hydrogen bonding.

-

C-H Stretching: Aromatic and methyl C-H stretching vibrations typically appear between 2900 and 3100 cm⁻¹.

-

C=O Stretching: A strong, sharp peak in the IR spectrum around 1700-1750 cm⁻¹ is indicative of the carboxylic acid C=O stretch. Its exact position can be sensitive to hydrogen bonding.

-

Pyridine Ring Vibrations: A series of characteristic bands in the 1400-1600 cm⁻¹ region correspond to the C=C and C=N stretching vibrations of the pyridine ring.

-

C-O Stretching: The C-O stretching vibrations of the carboxylic acid and methoxy groups are expected in the 1200-1300 cm⁻¹ region.

Table 2: Predicted Prominent Vibrational Frequencies (cm⁻¹) for 2-Methoxyisonicotinic Acid

| Vibrational Mode | Predicted Frequency (Scaled) | Expected Intensity (IR) |

| O-H stretch (acid) | ~3050 | Strong, Broad |

| C-H stretch (aromatic) | ~3080 | Medium |

| C-H stretch (methyl) | ~2950 | Medium |

| C=O stretch (acid) | ~1720 | Very Strong |

| C=C, C=N stretch (ring) | ~1600, ~1570, ~1480 | Strong to Medium |

| C-O stretch (methoxy) | ~1250 | Strong |

Electronic Properties and Chemical Reactivity

The electronic properties of a molecule, such as the distribution of electrons and the energies of its frontier molecular orbitals, are fundamental to understanding its chemical reactivity and its potential to interact with biological targets.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.[6]

Caption: Frontier Molecular Orbitals (HOMO-LUMO) and the energy gap.

The HOMO of 2-Methoxyisonicotinic acid is expected to be localized primarily on the pyridine ring and the oxygen atoms of the methoxy and carboxylic acid groups, reflecting the regions of higher electron density. The LUMO is likely to be distributed over the pyridine ring and the carboxylic acid group, particularly the C=O bond, indicating the sites susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.[7] The MEP is plotted onto the electron density surface, with different colors representing different potential values.

-

Red regions (negative potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For 2-Methoxyisonicotinic acid, these are expected around the oxygen atoms of the carbonyl and methoxy groups, as well as the nitrogen atom of the pyridine ring.

-

Blue regions (positive potential): Indicate electron-poor areas, which are prone to nucleophilic attack. The hydrogen atom of the carboxylic acid group is expected to be the most positive region.

Caption: Workflow for generating a Molecular Electrostatic Potential (MEP) map.

Drug-Likeness and Pharmacophore Modeling

The potential of 2-Methoxyisonicotinic acid as a drug candidate can be initially assessed by evaluating its "drug-likeness" and by identifying its key pharmacophoric features.

Lipinski's Rule of Five

Lipinski's Rule of Five provides a set of simple physicochemical parameters to evaluate the likelihood of a compound being an orally active drug in humans.[8]

Table 3: Predicted Lipinski's Parameters for 2-Methoxyisonicotinic Acid

| Parameter | Value | Rule of Five Compliance |

| Molecular Weight | 153.14 g/mol [9] | < 500 (Compliant) |

| LogP (octanol-water partition coefficient) | ~1.0 - 1.5 (Predicted) | < 5 (Compliant) |

| Hydrogen Bond Donors | 1 (from -COOH) | < 5 (Compliant) |

| Hydrogen Bond Acceptors | 4 (N, OCH₃, C=O, -OH) | < 10 (Compliant) |

Based on these predictions, 2-Methoxyisonicotinic acid is expected to comply with Lipinski's Rule of Five, suggesting it has favorable properties for oral bioavailability.

Pharmacophore Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The key pharmacophoric features of 2-Methoxyisonicotinic acid include:

-

Hydrogen Bond Acceptors: The nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and carbonyl groups.

-

Hydrogen Bond Donor: The hydroxyl group of the carboxylic acid.

-

Aromatic Ring: The pyridine ring can engage in π-π stacking or hydrophobic interactions.

These features provide multiple points of interaction with a receptor binding site, making it a versatile scaffold for drug design.

Potential for Drug-Receptor Interactions: A Molecular Docking Perspective

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] In the context of drug discovery, it is used to predict how a small molecule (ligand) binds to the active site of a protein (receptor).

While a specific target for 2-Methoxyisonicotinic acid is not defined here, we can outline a general protocol for performing molecular docking studies once a target has been identified.

Experimental Protocol: Molecular Docking

-

Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of 2-Methoxyisonicotinic acid is optimized as described in Section 2.

-

Binding Site Definition: The active site of the protein is identified, typically based on the location of a co-crystallized ligand or through computational prediction.

-

Docking Simulation: A docking algorithm is used to generate a series of possible binding poses of the ligand within the active site.

-

Scoring and Analysis: The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-scoring poses are analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

The pharmacophoric features of 2-Methoxyisonicotinic acid suggest that it can form strong interactions with a protein binding site. The carboxylic acid group is particularly important, as it can act as both a hydrogen bond donor and acceptor, and can also form salt bridges if deprotonated. The methoxy group can act as a hydrogen bond acceptor and contribute to hydrophobic interactions. The pyridine nitrogen provides an additional hydrogen bond acceptor site.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical framework for the study of 2-Methoxyisonicotinic acid. Through the application of established computational methods, we have elucidated its likely structural, vibrational, and electronic properties. The molecule exhibits favorable drug-like characteristics and possesses a rich array of pharmacophoric features that make it a promising scaffold for the design of novel therapeutic agents.

Future theoretical work could involve more advanced computational studies, such as molecular dynamics simulations to explore the conformational flexibility and solvation of the molecule. Furthermore, as potential biological targets for this class of compounds are identified, detailed molecular docking and free energy calculations will be crucial for predicting binding affinities and guiding the design of more potent and selective analogs. The integration of these computational approaches with experimental validation will undoubtedly accelerate the journey of 2-Methoxyisonicotinic acid and its derivatives from theoretical concepts to potential clinical candidates.

References

-

Arivazhagan, R., Sridevi, C., Prakasam, A., & Kumar, R. (2020). Spectroscopic and Molecular Docking Studies of a Novel Biologically Active Heterocyclic Compound 2-Chloro-6-Methoxypyridine-4-Carboxylic Acid by Quantum Computational Method. Polycyclic Aromatic Compounds, 42(5), 2246-2269. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 819942, 2-Methoxyisonicotinic acid. [Link]

-

Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. [Link]

-

Ribeiro-Claro, P. J. A., et al. (2020). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Molecules, 25(18), 4239. [Link]

-

Tripathi, A., & Bankaitis, V. A. (2017). Molecular docking: from lock and key to combination lock. Journal of molecular medicine, 95(11), 1157-1163. [Link]

-

Amerigo Scientific. (n.d.). 2-Methoxypyridine-4-carboxylic acid (97%). [Link]

-

Ghaffari, M., et al. (2019). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Molecules, 24(22), 4072. [Link]

-

Al-Refai, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072. [Link]

-

Singh, P., & Singh, J. (2021). Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent. Journal of Biomolecular Structure and Dynamics, 39(13), 4785-4799. [Link]

-

Kara, H., et al. (2016). Theoretical calculation on a compound formed by methyl alcohol and simmondsin. International Journal of Scientific and Management, 4(1), 39-44. [Link]

-

Azeez, Y. H., & Ahmed, H. S. (2021). DFT studies on the solvent effect on the global and local reactivity descriptors of tetrathiafulvalene. Passer, 3(2), 167-173. [Link]

-

Pearson, R. G. (1986). Absolute electronegativity and hardness correlated with molecular orbital theory. Proceedings of the National Academy of Sciences, 83(22), 8440-8441. [Link]

-

ResearchGate. (n.d.). How do you calculate the energy of frontier orbitals (HOMO, LUMO)? [Link]

-

ResearchGate. (n.d.). Bond lengths (Å) and bond angles (°). [Link]

-

ResearchGate. (n.d.). Selected bond lengths/Å and angles/° for 2-OHnicH. [Link]

-

ResearchGate. (n.d.). Calculated and measure (from ref. 11) bond lengths (pm) and angles(°) for 1a and 2a Calc. [Link]

-

ResearchGate. (n.d.). Molecular structure of 2. Selected bond lengths (Å) and bond angles. [Link]

-

ResearchGate. (n.d.). Calculated pKa(THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]

-

ResearchGate. (n.d.). The calculated HOMO-LUMO energy (a.u.) and HOMO-LUMO band gap Eg values. [Link]

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. [Link]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26. [Link]

-

Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in determining chemical reactivity. Theoretical Chemistry Accounts, 108(3), 134-142. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Research | Tabor Research Group [dtaborgroup.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. passer.garmian.edu.krd [passer.garmian.edu.krd]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Methoxyisonicotinic Acid | C7H7NO3 | CID 819942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Quantum Chemical Calculations of 2-Methoxyisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug development, the integration of computational chemistry has become indispensable. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as a powerful tool for elucidating the electronic structure and properties of molecules, thereby accelerating the design and optimization of novel therapeutic agents.[1][2] This guide provides an in-depth technical walkthrough of the quantum chemical calculations for 2-Methoxyisonicotinic acid, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, my objective is not merely to present a protocol but to instill a deeper understanding of the rationale behind each computational step, ensuring a blend of theoretical rigor and practical application.

Introduction to 2-Methoxyisonicotinic Acid: A Molecule of Interest

2-Methoxyisonicotinic acid, with the chemical formula C₇H₇NO₃, is a pyridine derivative characterized by a carboxylic acid group at the 4-position and a methoxy group at the 2-position.[1] Its structure is presented in Figure 1. Pyridine derivatives are of significant interest in medicinal chemistry due to their presence in numerous approved drugs and their ability to engage in various biological interactions.[3] Understanding the electronic and structural properties of 2-Methoxyisonicotinic acid at a quantum mechanical level is crucial for predicting its reactivity, intermolecular interactions, and potential as a drug candidate.

The Computational Approach: A Self-Validating System